molecular formula C18H21NO2 B14059147 2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one CAS No. 101718-50-7

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one

Katalognummer: B14059147
CAS-Nummer: 101718-50-7
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: ZHNPESKZBDMMKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C17H19NO2. This compound is characterized by the presence of a benzyl group, a methylamino group, and a methoxyphenyl group attached to a propanone backbone. It is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxyphenylacetone with benzylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of raw materials and catalysts is crucial to ensure the cost-effectiveness and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyphenylacetone: Shares the methoxyphenyl group but lacks the benzyl and methylamino groups.

    Benzylmethylamine: Contains the benzyl and methylamino groups but lacks the methoxyphenyl group.

    4-Methoxybenzyl methyl ketone: Similar structure but with different functional groups.

Uniqueness

2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

101718-50-7

Molekularformel

C18H21NO2

Molekulargewicht

283.4 g/mol

IUPAC-Name

2-[benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C18H21NO2/c1-14(19(2)13-15-7-5-4-6-8-15)18(20)16-9-11-17(21-3)12-10-16/h4-12,14H,13H2,1-3H3

InChI-Schlüssel

ZHNPESKZBDMMKG-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC=C(C=C1)OC)N(C)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.